4-Amino-4'-fluorobiphenyl-3-carbonitrile
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Overview
Description
4-Amino-4'-fluorobiphenyl-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a biphenyl core with an amino group at the 4-position and a fluorine atom at the 4'-position, along with a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4'-fluorobiphenyl-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4'-fluorobiphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophilic substitution reactions with appropriate reagents.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted biphenyl derivatives from substitution reactions.
Scientific Research Applications
4-Amino-4'-fluorobiphenyl-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe for imaging and studying biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-Amino-4'-fluorobiphenyl-3-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-Amino-2'-fluorobiphenyl-3-carbonitrile
4-Amino-3-fluorobiphenyl-3-carbonitrile
4-Aminobiphenyl-4-carbonitrile
Uniqueness: 4-Amino-4'-fluorobiphenyl-3-carbonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-amino-5-(4-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTWXOZUTSGJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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